1-(2,6-difluorophenyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea 1-(2,6-difluorophenyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea
Brand Name: Vulcanchem
CAS No.: 1705753-45-2
VCID: VC4789537
InChI: InChI=1S/C16H18F2N4O2/c17-13-2-1-3-14(18)15(13)21-16(23)20-12-8-19-22(10-12)9-11-4-6-24-7-5-11/h1-3,8,10-11H,4-7,9H2,(H2,20,21,23)
SMILES: C1COCCC1CN2C=C(C=N2)NC(=O)NC3=C(C=CC=C3F)F
Molecular Formula: C16H18F2N4O2
Molecular Weight: 336.343

1-(2,6-difluorophenyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea

CAS No.: 1705753-45-2

Cat. No.: VC4789537

Molecular Formula: C16H18F2N4O2

Molecular Weight: 336.343

* For research use only. Not for human or veterinary use.

1-(2,6-difluorophenyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea - 1705753-45-2

Specification

CAS No. 1705753-45-2
Molecular Formula C16H18F2N4O2
Molecular Weight 336.343
IUPAC Name 1-(2,6-difluorophenyl)-3-[1-(oxan-4-ylmethyl)pyrazol-4-yl]urea
Standard InChI InChI=1S/C16H18F2N4O2/c17-13-2-1-3-14(18)15(13)21-16(23)20-12-8-19-22(10-12)9-11-4-6-24-7-5-11/h1-3,8,10-11H,4-7,9H2,(H2,20,21,23)
Standard InChI Key VPYYWIZBFOJBKJ-UHFFFAOYSA-N
SMILES C1COCCC1CN2C=C(C=N2)NC(=O)NC3=C(C=CC=C3F)F

Introduction

Synthesis Techniques

The synthesis of compounds like 1-(2,6-difluorophenyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea typically involves multiple steps, including the formation of the pyrazole ring and the attachment of the oxan-4-ylmethyl and 2,6-difluorophenyl groups. Common methods include:

  • Pyrazole Ring Formation: This can be achieved through condensation reactions involving hydrazines and appropriate carbonyl compounds.

  • Urea Formation: Typically involves the reaction of an isocyanate with an amine.

  • Attachment of Substituents: May involve alkylation reactions for the oxan-4-ylmethyl group and nucleophilic aromatic substitution for the 2,6-difluorophenyl group.

Research Findings and Potential Applications

While specific research findings on 1-(2,6-difluorophenyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea are not available, compounds with similar structures have shown potential in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The presence of fluorine and the pyrazole ring can enhance biological activity and pharmacokinetic properties.

Potential ApplicationRationale
Anti-inflammatoryPyrazole rings are known for anti-inflammatory properties.
AntimicrobialFluorinated compounds can exhibit enhanced antimicrobial activity.
AnticancerThe combination of fluorine and pyrazole may contribute to anticancer properties.

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